5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine: is a heterocyclic compound with the molecular formula C6H3BrClN3 and a molecular weight of 232.47 g/mol . It is characterized by the presence of bromine and chlorine atoms attached to a pyrrolo[2,3-d]pyrimidine core. This compound is slightly soluble in water and has a melting point of 221-225°C .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Synthesis from 4-chloro-7H-pyrrolo[2,3-d]pyrimidine:
Reactants: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and N-bromosuccinimide.
Solvent: Chloroform.
Conditions: The mixture is refluxed for 1 hour to yield 5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine.
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Industrial Production Methods:
Reactants: 1-bromopyrrolidine-2,5-dione and 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
Solvent: Dichloromethane.
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions:
Reagents: Common reagents include N-bromosuccinimide for bromination and sodium hydroxide for deprotonation.
Conditions: Reactions typically occur in organic solvents like dichloromethane under mild conditions.
Products: Major products include various substituted pyrrolo[2,3-d]pyrimidine derivatives.
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Oxidation and Reduction Reactions:
Reagents: Oxidizing agents like oxone and reducing agents like sodium borohydride.
Conditions: These reactions are carried out under controlled temperatures and specific pH conditions.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology and Medicine:
Pharmaceuticals: Acts as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.
Industry:
Agrochemicals: Utilized in the development of pesticides and herbicides.
Dyes: Serves as an intermediate in the production of various dyes.
Mechanism of Action
Molecular Targets and Pathways:
Kinase Inhibition: 5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent multi-targeted kinase inhibitors.
Apoptosis Induction: The compound induces apoptosis by increasing proapoptotic proteins such as caspase-3 and Bax, while downregulating anti-apoptotic proteins like Bcl-2.
Comparison with Similar Compounds
- 7-bromo-6-chloro-7-deazapurine
- 4-chloro-5-bromo-7H-pyrrolo[2,3-d]pyrimidine
- 7-bromo-5-chloro-2,4,9-triazabicyclo[4.3.0]nona-2,4,7,10-tetraene
Uniqueness:
- Structural Features: The presence of both bromine and chlorine atoms in the pyrrolo[2,3-d]pyrimidine core makes it unique compared to other similar compounds.
- Biological Activity: It exhibits significant kinase inhibitory activity and potential anticancer properties, distinguishing it from other pyrrolo[2,3-d]pyrimidine derivatives .
Properties
IUPAC Name |
5-bromo-4-chloro-3H-pyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClN3/c7-3-1-9-6-4(3)5(8)10-2-11-6/h1-2H,(H,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLMTRZWMHIZBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=NC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C2=C(NC=NC2=N1)Cl)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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